(R)-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
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Overview
Description
®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiocarbonylacetate with ethyl acrylate in the presence of a base, followed by cyclization to form the thiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its thiazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The ability to modify the thiazine ring and introduce various substituents allows for the fine-tuning of biological activity.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its incorporation into polymer backbones can enhance properties such as thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
The mechanism of action of ®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another heterocyclic compound with a thiazine ring, commonly used in the synthesis of pharmaceuticals.
2-Aminothiazole: A simpler thiazole derivative with applications in medicinal chemistry.
Thiazine-2-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
®-5-(Ethoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is unique due to its specific substitution pattern and stereochemistry. The presence of the ethoxycarbonyl group and the ®-configuration provide distinct chemical and biological properties that differentiate it from other thiazine derivatives.
Properties
IUPAC Name |
(3R)-3-ethoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-8(12)6-4-14-3-5(9-6)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLHOZZJNCUJX-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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